1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one is an organic compound notable for its complex molecular structure, which includes a chloro group, an ethoxy group, and a propanone moiety. Its molecular formula is , with a molecular weight of 261.14 g/mol. This compound serves as an intermediate in the synthesis of more complex organic molecules and has potential applications across various scientific fields, including chemistry, biology, and medicine.
This compound can be synthesized through various methods, primarily involving the reaction of specific starting materials under controlled conditions to achieve the desired product.
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one belongs to the class of organic compounds known as ketones and halogenated compounds due to its functional groups.
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one typically involves multiple steps:
The molecular structure of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.14 g/mol |
IUPAC Name | 1-chloro-1-[3-(chloromethyl)-4-ethoxyphenyl]propan-2-one |
InChI | InChI=1S/C12H14Cl2O2/c1-3-16-11-5-4-9(6-10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key | CNVNYURKTLKJFE-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)CCl |
This structure indicates the presence of various functional groups that contribute to its reactivity and stability .
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
The physical properties of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one include:
Key chemical properties include:
The compound's reactivity is influenced by its functional groups, particularly the chloromethyl and ethoxy groups, which enhance its versatility in chemical reactions .
The scientific applications of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one are diverse:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: